Unii-E3T5xxy9HX

Catalog No.
S1960350
CAS No.
2143061-82-7
M.F
C35H34ClN5O3S2
M. Wt
672.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unii-E3T5xxy9HX

CAS Number

2143061-82-7

Product Name

Unii-E3T5xxy9HX

IUPAC Name

17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid

Molecular Formula

C35H34ClN5O3S2

Molecular Weight

672.3 g/mol

InChI

InChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43)

InChI Key

KBQCEQAXHPIRTF-UHFFFAOYSA-N

SMILES

CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C

Synonyms

17-Chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentaazaheptacyclo(27.7.1.14,7.011,15.016,21.020,24.030,35)octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid, AZD5991

Canonical SMILES

CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C

Description

The exact mass of the compound Unii-E3T5xxy9HX is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Unii-E3T5xxy9HX, also known as AZD-5991, is a potent and selective inhibitor of the anti-apoptotic protein myeloid cell leukemia 1. This compound has garnered attention in the field of cancer research due to its ability to induce apoptosis in various cancer cells, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia. The molecular formula of AZD-5991 is C35H34ClN5O3S2C_{35}H_{34}ClN_{5}O_{3}S_{2}, and it features a complex structure characterized by a macrocyclic arrangement that contributes to its biological activity.

  • Oxidation: The compound can be oxidized, especially in the presence of strong oxidizing agents, leading to various oxidized derivatives.
  • Reduction: Under specific conditions, AZD-5991 can participate in reduction reactions, producing reduced forms of the compound.
  • Substitution: This compound can also engage in substitution reactions where functional groups are replaced by other groups, facilitated by suitable catalysts and reagents.

Common reagents involved in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution processes. The specific products formed depend on the reaction conditions applied.

AZD-5991 has demonstrated significant biological activity as an inhibitor of myeloid cell leukemia 1. In preclinical studies, it has shown efficacy in inducing apoptosis in cancer cells, making it a promising candidate for treating hematological cancers. Its selectivity for myeloid cell leukemia 1 allows it to target cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.

The synthesis of AZD-5991 involves multiple steps:

  • Formation of the Macrocycle: This initial step includes various cyclization reactions to create the macrocyclic structure.
  • Functional Group Modifications: Subsequent steps involve modifying functional groups to enhance the compound's activity and selectivity.
  • Purification: The final product undergoes purification through techniques such as liquid chromatography to ensure high purity and yield.

These synthetic methods are essential for producing AZD-5991 with the desired pharmacological properties.

AZD-5991 is primarily explored for its applications in oncology, particularly for treating hematological malignancies like multiple myeloma and acute myeloid leukemia. Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in clinical settings. Moreover, ongoing research is investigating its effectiveness in combination therapies with other anticancer drugs.

Studies on AZD-5991 have focused on its interactions with various biological targets, particularly its binding affinity to myeloid cell leukemia 1. These interactions are crucial for understanding how AZD-5991 exerts its apoptotic effects on cancer cells. Additionally, research is being conducted to assess potential drug-drug interactions when used alongside other therapeutic agents.

XLogP3

6.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

671.1791600 g/mol

Monoisotopic Mass

671.1791600 g/mol

Heavy Atom Count

46

UNII

E3T5XXY9HX

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

2143061-82-7
2143010-83-5

Dates

Modify: 2023-07-22

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